molecular formula C31H35N3O5 B12392894 Tubulin polymerization-IN-35

Tubulin polymerization-IN-35

Cat. No.: B12392894
M. Wt: 529.6 g/mol
InChI Key: OLKAZMKMOUESSB-UHFFFAOYSA-N
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Description

Tubulin polymerization-IN-35 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound can disrupt these processes, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-35 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include reactions such as alkylation, acylation, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires careful optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Tubulin polymerization-IN-35 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Tubulin polymerization-IN-35 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the polymerization dynamics of tubulin and to develop new inhibitors with improved efficacy.

    Biology: The compound is employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.

    Medicine: this compound is explored for its potential as an anticancer agent due to its ability to disrupt microtubule function and induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting microtubule dynamics .

Mechanism of Action

Tubulin polymerization-IN-35 exerts its effects by binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting the microtubule network within cells. The disruption of microtubules interferes with essential cellular processes such as mitosis, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the inhibition of mitotic kinases and the activation of apoptotic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency at the colchicine binding site. This specificity allows for targeted disruption of microtubule dynamics with potentially fewer side effects compared to other inhibitors. Additionally, its unique chemical structure provides opportunities for further modification and optimization in drug development .

Properties

Molecular Formula

C31H35N3O5

Molecular Weight

529.6 g/mol

IUPAC Name

7-[(4-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole

InChI

InChI=1S/C31H35N3O5/c1-35-22-9-7-20(8-10-22)17-34-18-25-23(29(34)21-15-27(36-2)31(38-4)28(16-21)37-3)11-12-24-26(32-39-30(24)25)19-33-13-5-6-14-33/h7-10,15-16,18H,5-6,11-14,17,19H2,1-4H3

InChI Key

OLKAZMKMOUESSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCC5=C3ON=C5CN6CCCC6

Origin of Product

United States

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